Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

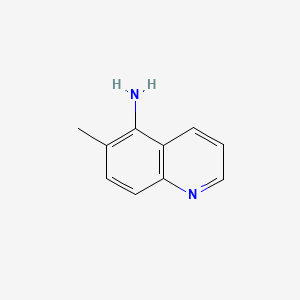

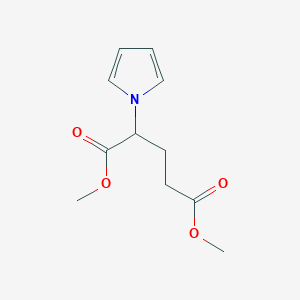

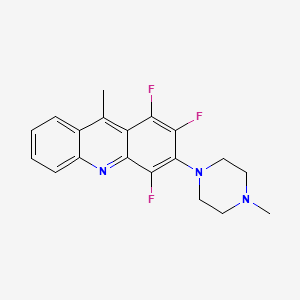

Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate is a chemical compound with the molecular formula C11H15NO4 . It has an average mass of 225.241 Da and a monoisotopic mass of 225.100113 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These synthesized molecules have undergone thorough characterization and evaluation for their antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds using “Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate” have shown strong antitubercular properties . This makes them potential candidates for future therapeutic applications in the field of medical sciences .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have shown appreciable action against the enzyme Enoyl ACP Reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a target for antibacterial drugs .

Inhibition of DHFR Enzymes

The synthesized molecules have also exhibited action against Dihydrofolate Reductase (DHFR) enzymes . DHFR is an enzyme involved in the synthesis of nucleotides and thus, it is a target for anticancer and antimicrobial drugs .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell culture . It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .

These are just a few of the many potential applications of “Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate”. The compound’s pronounced docking properties and biological activity make it a promising candidate for future research in the biological and medical sciences .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

properties

IUPAC Name |

dimethyl 2-pyrrol-1-ylpentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADOYJXWOGGLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383977 |

Source

|

| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259655-31-7 |

Source

|

| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)